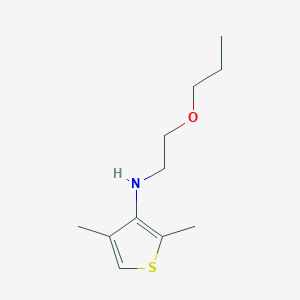
3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one is an organic compound with a complex structure that includes a piperazinone ring, a butyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,5,5-trimethyl-1-phenylpiperazin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the butyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one
- 3-Butyl-3,5,5-trimethyl-1-phenylpiperazine
Uniqueness
3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one is unique due to its specific structural features, such as the combination of a butyl group, a phenyl group, and a piperazinone ring.
Properties
CAS No. |
90016-97-0 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C17H26N2O/c1-5-6-12-17(4)15(20)19(13-16(2,3)18-17)14-10-8-7-9-11-14/h7-11,18H,5-6,12-13H2,1-4H3 |
InChI Key |
XWJBKRMQUGVKRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(CC(N1)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


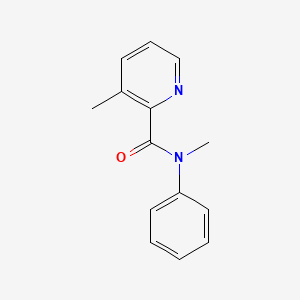
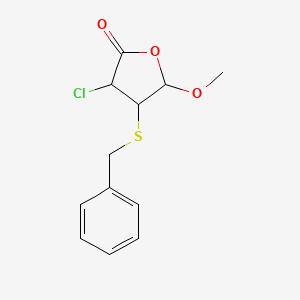
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
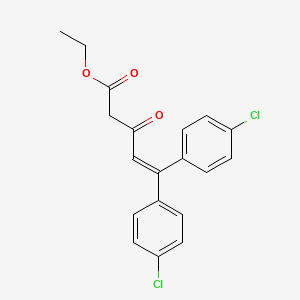
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)


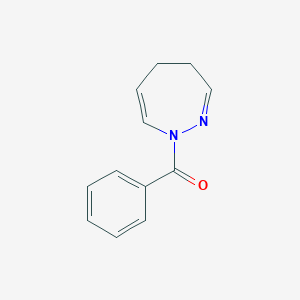
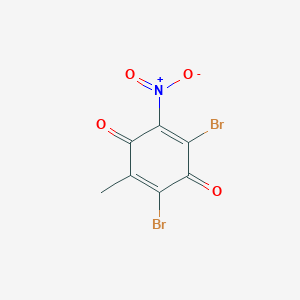
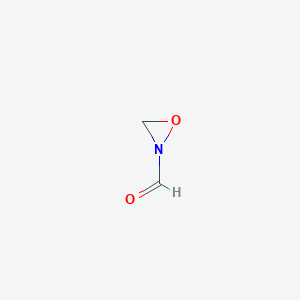
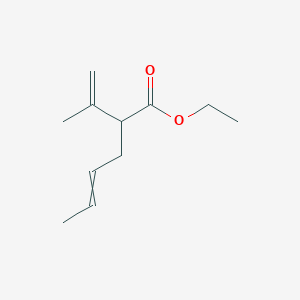
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
